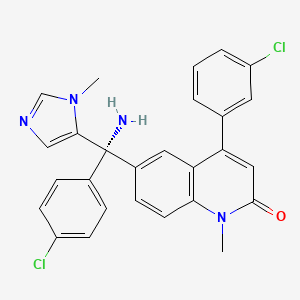

Tipifarnib S enantiomer

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[(S)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJCIYEEKOWNM-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1[C@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Critical Role of Stereochemistry: A Technical Guide to the Mechanism of Action of Tipifarnib Enantiomers

Introduction: Beyond the Name, The Importance of Chirality

In the landscape of targeted cancer therapeutics, Tipifarnib (Zarnestra®) has carved a significant niche as a potent, orally bioavailable, non-peptidomimetic inhibitor of farnesyltransferase (FTase). However, a nuanced understanding of its mechanism of action necessitates a deep dive into its stereochemistry. Tipifarnib is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-Tipifarnib and (S)-Tipifarnib. Early and definitive research has established that the pharmacological activity of Tipifarnib resides almost exclusively in its (R)-enantiomer. The (S)-enantiomer, in stark contrast, is significantly less potent, exhibiting over 2000-fold weaker activity in inhibiting FTase.

This guide, therefore, will first elucidate the pivotal role of stereochemistry in the drug-target interaction. It will then provide a detailed exploration of the mechanism of action of the biologically active (R)-Tipifarnib, which is the entity responsible for the drug's clinical effects. We will dissect the molecular interactions with farnesyltransferase, the downstream consequences on oncogenic signaling pathways, and the validated experimental protocols used to characterize this activity. For drug development professionals, this distinction is not merely academic; it is a foundational principle underscoring the necessity of precise stereochemical control in drug design and manufacturing to ensure safety and efficacy.

Part 1: The Stereochemical Imperative: (R) vs. (S)-Tipifarnib

The profound difference in activity between the (R) and (S) enantiomers of Tipifarnib stems from the three-dimensional arrangement of its atoms and how this specific geometry fits into the active site of the farnesyltransferase enzyme. The enzyme's active site is a chiral environment, meaning it can differentiate between the two enantiomers, much like a right hand will only fit properly into a right-handed glove.

The (R)-enantiomer achieves a highly specific, tripartite interaction with the enzyme's active site, which is essential for its potent inhibition. It acts as a peptidomimetic, effectively competing with the protein substrate's CAAX box binding site. Specifically, the imidazole ring of (R)-Tipifarnib mimics the histidine or methionine residue of the CAAX motif, while the quinolinone core occupies the position of the C-terminal residue. This precise orientation allows for optimal binding and potent inhibition of the enzyme.

The (S)-enantiomer, due to its mirrored configuration, cannot achieve this optimal fit. The incorrect spatial orientation of its functional groups prevents it from engaging with the key contact points within the FTase active site, leading to its dramatically reduced inhibitory capacity.

Quantitative Comparison of Enantiomeric Activity

| Enantiomer | Target | IC₅₀ (nM) | Relative Potency | Key Finding |

| (R)-Tipifarnib | Farnesyltransferase | 0.86 | ~2000x more potent | The biologically active enantiomer responsible for the drug's therapeutic effect. |

| (S)-Tipifarnib | Farnesyltransferase | >2000 | - | Considered the inactive or significantly less active enantiomer (distomer). |

This stark difference underscores a critical principle in pharmacology: the biological activity of chiral drugs can be confined to a single enantiomer (the eutomer), while the other (the distomer) may be inactive or even contribute to off-target effects or toxicity.

Part 2: Core Mechanism of Action of (R)-Tipifarnib

The primary mechanism of action of (R)-Tipifarnib is the potent and selective inhibition of the zinc-dependent metalloenzyme, farnesyltransferase.

The Target: Farnesyltransferase and Protein Prenylation

Farnesyltransferase is a crucial enzyme in a post-translational modification process called prenylation. It catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group to a cysteine residue located in the C-terminal "CAAX box" of specific proteins. This lipid modification acts as a membrane anchor, directing the protein to the cell membrane, which is essential for its proper function and participation in signal transduction cascades.

A key substrate for FTase is the Ras family of small GTPases (H-Ras, K-Ras, N-Ras). When activated, Ras proteins are critical nodes in signaling pathways that control cell proliferation, differentiation, and survival. Farnesylation is an absolute requirement for Ras to localize to the plasma membrane and exert its oncogenic function.

The Inhibition Pathway

(R)-Tipifarnib functions as a competitive inhibitor with respect to the protein substrate (the CAAX-containing protein) and a non-competitive inhibitor with respect to farnesyl pyrophosphate. By binding to the CAAX recognition site on FTase, (R)-Tipifarnib prevents the enzyme from binding to and farnesylating its target proteins.

The downstream consequences of this inhibition are profound:

-

Inhibition of Ras Localization and Signaling : By preventing Ras farnesylation, (R)-Tipifarnib blocks its translocation to the cell membrane. This traps Ras in the cytoplasm in an inactive state, effectively shutting down the downstream RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling pathways. These pathways are frequently hyperactivated in cancer and drive tumor cell growth and survival.

-

Induction of Apoptosis : The blockade of pro-survival signals emanating from Ras and other farnesylated proteins, such as RhoB, can trigger programmed cell death (apoptosis) in tumor cells.

-

Cell Cycle Arrest : (R)-Tipifarnib has been shown to induce cell cycle arrest, primarily at the G1/S and G2/M transitions, by preventing the farnesylation of proteins required for cell cycle progression, such as centromere-associated proteins.

The following diagram illustrates the core mechanism of (R)-Tipifarnib action.

Caption: Mechanism of (R)-Tipifarnib inhibition of farnesyltransferase and downstream signaling.

Part 3: Experimental Validation Protocols

The characterization of FTase inhibitors like Tipifarnib relies on a series of robust biochemical and cell-based assays. The following protocols represent a standard workflow for validating the mechanism of action.

Protocol 1: In Vitro Farnesyltransferase Activity Assay

This biochemical assay directly measures the inhibitory potential of a compound on purified FTase enzyme activity.

Objective: To determine the IC₅₀ value of (R)-Tipifarnib and (S)-Tipifarnib against human farnesyltransferase.

Methodology:

-

Reagents & Materials : Recombinant human FTase, farnesyl pyrophosphate (FPP), biotinylated-lamin B peptide substrate (or other CAAX peptide), Europium-labeled anti-GST antibody, Streptavidin-coated acceptor beads, assay buffer.

-

Assay Principle : A LANCE® Ultra time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. The biotinylated peptide substrate, when farnesylated by FTase, is captured by streptavidin beads. An antibody targeting a tag on the enzyme brings a fluorescent donor molecule into proximity, resulting in a FRET signal.

-

Step-by-Step Procedure :

-

Prepare a serial dilution of the test compounds ((R)- and (S)-Tipifarnib) in DMSO, then dilute further in assay buffer.

-

In a 384-well microplate, add 2 µL of the compound dilutions.

-

Add 4 µL of a solution containing FTase enzyme and the Europium-labeled antibody.

-

Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

-

Initiate the reaction by adding 4 µL of a substrate mixture containing FPP and the biotinylated peptide.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding a detection mixture containing EDTA and the streptavidin-coated acceptor beads.

-

Incubate for 30 minutes.

-

Read the plate on a TR-FRET compatible plate reader (measuring emission at 665 nm and 615 nm).

-

-

Data Analysis : Calculate the ratio of the two emission signals. Plot the signal ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation : The assay includes positive controls (no inhibitor) and negative controls (no enzyme) to establish the assay window. The Z'-factor should be calculated to ensure the robustness and reliability of the assay (>0.5 is considered excellent).

Protocol 2: Cellular Assay for Protein Prenylation

This cell-based assay confirms that the drug inhibits protein farnesylation inside intact cells.

Objective: To visualize the inhibition of farnesylation of a target protein (e.g., HDJ-2 or Lamin A) in cells treated with Tipifarnib.

Methodology:

-

Cell Culture : Culture a relevant cancer cell line (e.g., a head and neck squamous cell carcinoma line with a HRAS mutation) in appropriate media.

-

Treatment : Seed cells in 6-well plates. Allow them to adhere overnight. Treat the cells with increasing concentrations of (R)-Tipifarnib for 24-48 hours. Include a vehicle control (DMSO).

-

Protein Extraction : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

Western Blot Analysis :

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for a farnesylated protein marker, such as HDJ-2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Interpretation : Unfarnesylated proteins, such as the HDJ-2 precursor, exhibit a slight upward mobility shift on the gel compared to their farnesylated counterparts. A dose-dependent increase in the band corresponding to the unprocessed, slower-migrating form of the protein indicates effective inhibition of farnesyltransferase in the cell.

The workflow for validating Tipifarnib's cellular activity is depicted below.

Caption: Standard experimental workflow for characterizing a farnesyltransferase inhibitor.

Conclusion

The mechanism of action of Tipifarnib is a clear and compelling example of stereospecific drug activity. The therapeutic benefit is derived exclusively from the (R)-enantiomer, which potently inhibits farnesyltransferase, leading to the disruption of critical oncogenic signaling pathways, most notably Ras. The (S)-enantiomer is largely inactive and serves as a powerful reminder of the importance of three-dimensional structure in molecular recognition. For researchers and drug developers, the story of Tipifarnib's enantiomers is a foundational case study in modern medicinal chemistry, emphasizing that a comprehensive understanding of a drug's action must begin at the level of its precise atomic arrangement.

References

-

PubChem. (n.d.). Tipifarnib. National Center for Biotechnology Information. Retrieved from [Link]

- End, D. W., et al. (2001). Characterization of the Antitumor Effects of the Farnesyltransferase Inhibitor R115777 in Vivo and in Vitro. Cancer Research, 61(4), 131-137. (Note: A direct link to the full text may require subscription; a general link to the journal or abstract is more stable.

- Bell, I. M., et al. (1999). 3-Aryl- and 3-Heteroaryl-Substituted Quinuclidines: A New Class of Potent and Selective α1d Adrenergic Receptor Antagonists. Journal of Medicinal Chemistry, 42(12), 2249-2263.

-

Witzig, T. E., et al. (2021). A phase 2 trial of the farnesyltransferase inhibitor tipifarnib in patients with relapsed or refractory T-cell lymphomas. Blood, 138(11), 994-1002. Retrieved from [Link]

- Ma, P. T., et al. (2001). Farnesyltransferase Inhibitor R115777 Induces G2/M Arrest and Apoptosis and Prevents the Activation of Ras and Mitogen-Activated Protein Kinase in Human Multiple Myeloma Cell Lines. Clinical Cancer Research, 7(12), 4086-4094.

Synthesis and characterization of "Tipifarnib S enantiomer"

An In-depth Technical Guide to the Synthesis and Characterization of Tipifarnib S-enantiomer

Abstract

Tipifarnib (R-enantiomer, R115777) is a potent, non-peptidomimetic, and highly selective inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of key signaling proteins, most notably HRAS.[1][2][3] The farnesylation process anchors these proteins to the cell membrane, a prerequisite for their activation in signal transduction pathways that regulate cell proliferation and survival.[4] By competitively inhibiting the enzyme's peptide binding site, Tipifarnib prevents HRAS localization and subsequent signaling, demonstrating significant antitumor activity in malignancies with HRAS mutations.[1][5][6] As with many pharmaceuticals, Tipifarnib is a chiral molecule. The pharmacological activity resides primarily in the R-enantiomer.[7] Its counterpart, the S-enantiomer, is reported to be the less active isomer.[8][9] This guide provides a comprehensive technical overview of the synthesis, purification, and detailed characterization of the Tipifarnib S-enantiomer, intended for researchers, chemists, and drug development professionals. Understanding the synthesis and properties of the less active enantiomer is crucial for comprehensive drug development, including metabolite identification, reference standard generation, and full toxicological profiling.

Mechanism of Action: The Role of Farnesyltransferase Inhibition

Ras proteins are synthesized in the cytosol and must undergo post-translational modifications to associate with the inner leaflet of the plasma membrane, which is essential for their signaling function.[1] The rate-limiting step in this process is the covalent attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX motif of the protein.[7] This reaction is catalyzed by farnesyltransferase (FTase).[1] While other Ras isoforms like KRAS and NRAS can be alternatively modified by geranylgeranyltransferase I (GGTase I), HRAS is exclusively dependent on farnesylation for its membrane localization.[10] Tipifarnib acts as a competitive inhibitor of FTase, preventing the farnesylation of HRAS.[11] This leads to the accumulation of inactive, cytosolic HRAS, effectively shutting down downstream signaling pathways like the MAPK pathway, thereby inhibiting proliferation and inducing apoptosis in HRAS-driven tumor cells.[1]

Figure 1: Simplified mechanism of Tipifarnib action.

Synthetic Strategy: From Racemate to Enantiopure Isomer

The synthesis of enantiomerically pure Tipifarnib can be approached via two primary strategies: direct asymmetric synthesis or resolution of a racemic mixture. While asymmetric synthesis is often more elegant, chiral resolution is a robust and widely practiced method in pharmaceutical development, particularly when a reliable separation technique is available. This guide focuses on the resolution strategy, which involves the initial synthesis of racemic Tipifarnib followed by preparative chiral chromatography.

The core structure is assembled via the condensation of a 1-methylimidazole anion with a key 6-(4-chlorobenzoyl) quinolone derivative.[11] The subsequent separation of the enantiomers leverages the differential interaction of the S- and R-isomers with a chiral stationary phase.

Figure 2: General workflow for synthesis and isolation.

Representative Protocol: Synthesis of Racemic Tipifarnib

The following protocol is a representative procedure based on established chemical principles for this class of compounds.[11][12]

Step 1: Synthesis of the Quinolone Intermediate The synthesis begins with the construction of the 6-acyl-4-aryl-quinolin-2-one core. This is typically achieved through a multi-step sequence involving cyclization, acylation, and methylation reactions.[11]

Step 2: Condensation and Formation of Racemic Tipifarnib

-

Preparation of Imidazole Anion: In an inert atmosphere (e.g., Argon), dissolve 1-methylimidazole in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add n-butyllithium (n-BuLi) dropwise to generate the corresponding lithiated anion. The reaction is stirred at low temperature for approximately 1 hour.

-

Condensation: Dissolve the 6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methylquinolin-2(1H)-one intermediate in anhydrous THF and add it slowly to the pre-formed imidazole anion solution at -78 °C.

-

Quenching: After stirring for several hours, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Workup and Dehydration: The mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting tertiary alcohol intermediate is often dehydrated under acidic conditions (e.g., using tosic acid in a refluxing solvent) to yield the final racemic Tipifarnib.

-

Purification: The crude product is purified by standard column chromatography on silica gel to yield racemic Tipifarnib as a solid.

Chiral Resolution via Preparative HPLC

The separation of the R and S enantiomers is the critical step. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the method of choice. Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds.[13][14]

Protocol: Preparative Chiral HPLC

-

Column Selection: A preparative-scale column packed with a polysaccharide-based CSP (e.g., an amylose or cellulose derivative on a silica support) is selected.

-

Mobile Phase Preparation: A normal-phase mobile phase, such as a mixture of hexane and isopropanol (with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape for basic compounds), is prepared and thoroughly degassed.[15]

-

Sample Preparation: Dissolve the purified racemic Tipifarnib in the mobile phase to create a concentrated solution suitable for injection.

-

Chromatography:

-

Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Run the separation under isocratic conditions. The two enantiomers will elute at different retention times.

-

-

Fraction Collection: Use an automated fraction collector triggered by the UV detector signal to collect the eluent corresponding to each enantiomeric peak into separate vessels.

-

Solvent Removal: Combine the fractions containing the desired S-enantiomer and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched product.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Tipifarnib S-enantiomer.[16]

Figure 3: Workflow for analytical characterization.

Enantiomeric Purity by Chiral HPLC

This is the most critical analysis to determine the success of the chiral separation. An analytical-scale version of the preparative method is used to quantify the enantiomeric excess (ee).

Protocol: Analytical Chiral HPLC

-

Sample Preparation: Prepare a dilute solution of the isolated S-enantiomer (e.g., 0.1 mg/mL) in the mobile phase. Also prepare a solution of the racemate as a reference.

-

Chromatographic Analysis: Inject the samples onto an analytical chiral column.

-

Data Analysis:

-

For the racemate, confirm the separation of two peaks with approximately equal areas.

-

For the isolated S-enantiomer sample, integrate the peak areas for both the S-enantiomer (major peak) and the R-enantiomer (minor peak, if any).

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

| Parameter | Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, IB, etc.) | Proven to be effective for a wide range of chiral separations.[14] |

| Dimensions | 4.6 x 250 mm, 5 µm | Standard dimensions for analytical HPLC, providing good resolution. |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1) | Normal phase mode often provides better selectivity for chiral compounds.[13] DEA is a basic modifier to improve peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Temperature | 25 °C (controlled) | Temperature can affect chiral selectivity; consistency is key.[14] |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or 343 nm[15]) | Tipifarnib contains chromophores that absorb strongly in the UV range. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

Structural Confirmation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. The resulting spectrum should be consistent with the structure of Tipifarnib, showing characteristic signals for the aromatic, quinolone, imidazole, and methyl protons.

-

¹³C NMR: Shows the signals for all unique carbon atoms in the molecule. The number of signals should correspond to the number of carbons in the Tipifarnib structure (C₂₇H₂₂Cl₂N₄O).

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The measured mass of the protonated molecule [M+H]⁺ should match the calculated theoretical mass for C₂₇H₂₃Cl₂N₄O⁺, providing strong evidence of the compound's identity. The expected monoisotopic mass is approximately 489.12.[17]

Conclusion

This guide outlines a robust and verifiable pathway for the synthesis and characterization of the Tipifarnib S-enantiomer. The strategy relies on the synthesis of a racemic mixture followed by a highly efficient chiral resolution using preparative HPLC. The subsequent analytical workflow, employing chiral HPLC, NMR, and mass spectrometry, provides a comprehensive system for verifying the stereochemical purity and structural integrity of the final compound. The availability of this well-characterized, less active enantiomer is an indispensable tool for advanced pharmaceutical development, enabling a complete understanding of the drug's stereospecific pharmacology and toxicology.

References

-

Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

What is Tipifarnib used for? (2024, June 27). Patsnap Synapse. [Link]

-

Tipifarnib - Wikipedia. (n.d.). Wikipedia. [Link]

-

Antitumor effects of low-dose tipifarnib on the mTOR signaling pathway and reactive oxygen species production in HIF-1α-expressing gastric cancer cells. (n.d.). PubMed Central. [Link]

-

Second Generation Analogs of the Cancer Drug Clinical Candidate Tipifarnib for Anti-Chagas Disease Drug Discovery - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Tipifarnib (S enantiomer). (n.d.). MedChemExpress (Chinese). [Link]

-

Crystal Structures of the Anticancer Clinical Candidates R115777 (Tipifarnib) and BMS-214662 Complexed with Protein Farnesyltransferase Suggest a Mechanism of FTI Selectivity. (n.d.). ACS Publications. [Link]

-

Tipifarnib in the treatment of acute myeloid leukemia - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

Tipifarnib Potentiates the Antitumor Effects of PI3Kα Inhibition in PIK3CA- and HRAS-Dysregulated HNSCC via Convergent Inhibition of mTOR Activity. (2023, October 2). AACR Journals. [Link]

-

The Protein Farnesyltransferase Inhibitor Tipifarnib as a new Lead for the Development of Drugs against Chagas Disease - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines. (n.d.). PubMed. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

-

Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. [Link]

-

Clinical activity of tipifarnib in hematologic malignancies. (n.d.). PubMed. [Link]

-

Chiral Drug Separation. (n.d.). WVU School of Medicine. [Link]

-

Tipifarnib | C27H22Cl2N4O | CID 159324. (n.d.). PubChem - NIH. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. (n.d.). Chemical Science (RSC Publishing). [Link]

-

In silico Identification of tipifarnib-like compounds by structure-based pharmacophore, virtual screening and molecular docking. (n.d.). arXiv. [Link]

-

Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas. (2020, August 1). ResearchGate. [Link]

-

Evolutionary Dynamics of Tipifarnib in HRAS Mutated Head and Neck Squamous Cell Carcinoma. (n.d.). NIH. [Link]

-

A phase I study of the farnesyltransferase inhibitor Tipifarnib in combination with the epidermal growth factor tyrosine kinase inhibitor Erlotinib in patients with advanced solid tumors. (2018, August 31). PubMed. [Link]

-

Kura Oncology Announces Positive Results from Registration-Directed Study of Tipifarnib in Patients with HRAS Mutant HNSCC. (2023, October 17). Kura Oncology. [Link]

-

Tipifarnib in HRAS mutant HNSCC. (n.d.). Kura Oncology. [Link]

-

Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

A phase 2 study evaluating tipifarnib in mHRAS, recurrent or metastatic (R/M) head and neck squamous cell carcinoma (HNSCC). (n.d.). Kura Oncology. [Link]

-

Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). (n.d.). NIH. [Link]

-

Chiral Separation Method Development for Warfarin Enantiomers. (2024, December 4). [Link]

-

Kura Oncology Reports Clinical Activity of Tipifarnib in Subsets of Pancreatic Cancer Associated with High CXCL12 Expression. (n.d.). Kura Oncology. [Link]

-

Enantiomeric Recognition and Separation by Chiral Nanoparticles - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Separation of enantiomers and conformers of Tofisopam. (n.d.). Chiral Technologies. [Link]

-

Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations. (2021, June 10). PubMed. [Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. (2014, May 6). PubMed. [Link]

-

Tipifarnib, a farnesyltransferase inhibitor, for metastatic urothelial carcinoma harboring HRAS mutations. (n.d.). Kura Oncology. [Link]

-

First Synthesis of Racemic Trans Propargylamino-Donepezil, a Pleiotrope Agent Able to Both Inhibit AChE and MAO-B, with Potential Interest against Alzheimer's Disease - PMC - NIH. (2020, December 27). National Center for Biotechnology Information. [Link]

-

Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC - NIH. (2021, April 13). National Center for Biotechnology Information. [Link]

-

Journal of Chromatography A. (n.d.). AFMPS. [Link]

-

6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PubMed Central. (2024, March 11). National Center for Biotechnology Information. [Link]

Sources

- 1. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Tipifarnib - Wikipedia [en.wikipedia.org]

- 4. What is Tipifarnib used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Evolutionary Dynamics of Tipifarnib in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tipifarnib | C27H22Cl2N4O | CID 159324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. kuraoncology.com [kuraoncology.com]

- 11. Tipifarnib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Second Generation Analogs of the Cancer Drug Clinical Candidate Tipifarnib for Anti-Chagas Disease Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. bioanalysis-zone.com [bioanalysis-zone.com]

- 15. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Farnesyltransferase Inhibitory Activity of the Tipifarnib (S)-Enantiomer

Introduction: The Critical Role of Farnesyltransferase in Oncogenic Signaling

Protein farnesylation is a pivotal post-translational modification, catalyzed by the enzyme farnesyltransferase (FTase), that enables the localization and function of a multitude of signaling proteins.[1] This process involves the covalent attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal CaaX motif of target proteins.[1] A key family of FTase substrates is the Ras superfamily of small GTPases, which are central regulators of cell proliferation, differentiation, and survival.[2] The aberrant activation of Ras signaling, often through mutations, is a hallmark of approximately 30% of human cancers, making it a prime target for therapeutic intervention.[2]

The biological activity of Ras proteins is contingent upon their attachment to the inner leaflet of the plasma membrane, a process initiated by farnesylation.[2][3] Consequently, inhibiting FTase has emerged as a compelling strategy to disrupt oncogenic Ras signaling.[2][3] This has led to the development of farnesyltransferase inhibitors (FTIs), a class of drugs designed to block this critical enzymatic step.[4] Tipifarnib (also known as R115777) is a potent, nonpeptidomimetic FTI that has been extensively investigated in clinical trials for various malignancies, particularly those harboring HRAS mutations.[5][6][7]

This technical guide provides an in-depth analysis of the farnesyltransferase inhibitory activity of the stereoisomers of tipifarnib, with a specific focus on the (S)-enantiomer. We will explore the profound impact of stereochemistry on the biological activity of this compound and provide a detailed experimental protocol for researchers to assess and verify these findings in their own laboratories.

The Ras Signaling Pathway and Farnesyltransferase Inhibition

The Ras signaling cascade is a cornerstone of cellular communication, relaying extracellular signals to the nucleus to control gene expression. The farnesylation of Ras proteins is the initial and indispensable step for their membrane association and subsequent activation of downstream effector pathways, such as the Raf-MEK-ERK (MAPK) and PI3K-AKT cascades.

Caption: The Ras signaling pathway and the inhibitory action of Tipifarnib.

Tipifarnib: A Tale of Two Enantiomers

Tipifarnib possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-tipifarnib and (S)-tipifarnib. In pharmaceutical development, it is crucial to characterize the biological activity of individual enantiomers, as they can exhibit profoundly different pharmacological and toxicological profiles.[8] The clinically developed and investigated form of tipifarnib is the (R)-enantiomer.[9]

(R)-Tipifarnib: The Active Inhibitor

The (R)-enantiomer of tipifarnib is a potent inhibitor of farnesyltransferase.[9] It competitively binds to the peptide-binding site of the enzyme, preventing the farnesylation of Ras and other target proteins.[10] This disruption of Ras membrane localization and subsequent signaling has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in cancers driven by HRAS mutations.[7][11]

(S)-Tipifarnib: Stereospecific Inactivity

In stark contrast to its (R)-counterpart, compelling evidence indicates that the (S)-enantiomer of tipifarnib possesses no significant farnesyltransferase inhibitory activity.[1] This stereospecificity is a critical finding, highlighting the precise three-dimensional interactions required for potent inhibition of the FTase active site. The differential activity of the enantiomers underscores the importance of chiral separation and single-enantiomer drug development.[8]

The inactivity of the (S)-enantiomer is likely due to steric hindrance within the FTase active site. X-ray crystallography studies of (R)-tipifarnib complexed with FTase reveal specific hydrogen bonding and hydrophobic interactions that stabilize the inhibitor within the binding pocket.[12] It is hypothesized that the inverted stereochemistry of the (S)-enantiomer prevents it from achieving this optimal binding conformation, thereby drastically reducing its affinity for the enzyme.

Quantitative Comparison of Tipifarnib Enantiomers

The following table summarizes the farnesyltransferase inhibitory activity of the (R) and (S) enantiomers of tipifarnib.

| Enantiomer | Target | IC50 | Activity |

| (R)-Tipifarnib | Farnesyltransferase | ~0.86 nM | Potent Inhibitor[6] |

| (S)-Tipifarnib | Farnesyltransferase | Not Reported | No Significant Activity[1] |

Note: The IC50 value for (R)-tipifarnib is based on lamin B farnesylation.[6] The lack of reported IC50 for the (S)-enantiomer is consistent with reports of its inactivity.

Experimental Protocol: In Vitro Farnesyltransferase Inhibition Assay

To empirically determine and compare the inhibitory potency of the tipifarnib enantiomers, a fluorescence-based in vitro assay is recommended. This method is sensitive, suitable for high-throughput screening, and avoids the use of radioactive materials.[13]

Principle

This assay measures the FTase-catalyzed transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate (e.g., Dansyl-GCVLS). The farnesylation of the peptide brings the hydrophobic farnesyl group into proximity with the dansyl fluorophore, resulting in an increase in fluorescence intensity.[11] The presence of an FTase inhibitor will prevent this reaction, leading to a dose-dependent decrease in the fluorescence signal, from which the IC50 value can be calculated.

Materials and Reagents

-

Recombinant Human Farnesyltransferase (FTase)

-

Farnesyl Pyrophosphate (FPP)

-

Dansyl-GCVLS peptide substrate

-

(R)-Tipifarnib and (S)-Tipifarnib

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM Dithiothreitol (DTT)

-

DMSO (for dissolving inhibitors)

-

Black, flat-bottom 96-well or 384-well microplates

-

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)

Step-by-Step Methodology

-

Inhibitor Preparation:

-

Prepare 10 mM stock solutions of (R)-tipifarnib and (S)-tipifarnib in 100% DMSO.

-

Perform serial dilutions of each enantiomer in Assay Buffer to create a range of concentrations for IC50 determination (e.g., from 1 µM to 0.01 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Reagent Preparation:

-

Enzyme Working Solution: Dilute recombinant human FTase in Assay Buffer to a final concentration of 20 nM. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Substrate Mix (2X): Prepare a solution containing 4 µM Dansyl-GCVLS peptide and 1 µM FPP in Assay Buffer.

-

-

Assay Setup (per well in a 96-well plate):

-

Test Wells: Add 25 µL of the diluted tipifarnib enantiomer solutions.

-

Positive Control (No Inhibition): Add 25 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.

-

Negative Control (Background): Add 50 µL of Assay Buffer (no enzyme or inhibitor).

-

-

Enzyme Addition and Pre-incubation:

-

Add 25 µL of the FTase working solution to all wells except the negative control wells.

-

Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the 2X Substrate Mix to all wells (final volume will be 100 µL).

-

Immediately place the plate in a fluorescence microplate reader pre-set to 30°C.

-

Measure the fluorescence intensity kinetically every minute for 30-60 minutes (Excitation: 340 nm, Emission: 550 nm).

-

Data Analysis

-

Calculate the initial reaction rates (V) from the linear portion of the kinetic fluorescence curves for each well.

-

Subtract the background fluorescence rate (from the negative control wells) from all other measurements.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value for each enantiomer by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

Caption: Workflow for the in vitro FTase inhibition assay.

Conclusion and Future Directions

The stark difference in farnesyltransferase inhibitory activity between the (R) and (S) enantiomers of tipifarnib provides a classic example of the critical role of stereochemistry in drug design and function. While (R)-tipifarnib is a potent inhibitor of FTase with demonstrated clinical relevance, the (S)-enantiomer is essentially inactive against this target. This finding has significant implications for the synthesis and quality control of tipifarnib as a pharmaceutical agent, as the presence of the (S)-enantiomer would effectively reduce the potency of the drug.

For researchers in the field, this stereospecificity offers a valuable tool. The (S)-enantiomer can serve as an excellent negative control in cellular and in vivo studies to distinguish between on-target FTase inhibition effects and potential off-target activities of the quinolone scaffold. Understanding the structural basis for this enantiomeric discrimination can further guide the design of next-generation farnesyltransferase inhibitors with improved potency and selectivity. The detailed experimental protocol provided herein offers a robust framework for the continued investigation of these and other novel FTIs.

References

-

Wikipedia. (2023). Tipifarnib. [Link]

-

Duckworth, B. P., et al. (2014). Engineering Protein Farnesyltransferase for Enzymatic Protein Labeling Applications. Bioconjugate Chemistry. [Link]

-

Rowinsky, E. K., et al. (1999). Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development. Journal of Clinical Oncology. [Link]

-

PubChem. (n.d.). Tipifarnib. [Link]

-

BioAssay Systems. (n.d.). EnzyFluo™ Farnesyltransferase Activity Assay Kit. [Link]

-

Ho, A. L., et al. (2021). Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations. Journal of Clinical Oncology. [Link]

-

Tibes, R., et al. (2007). The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines. Leukemia. [Link]

-

Nammi, S., & Lodagala, D. S. (2000). Ras farnesyltransferase inhibition: a novel and safe approach for cancer chemotherapy. Acta Pharmacologica Sinica. [Link]

-

Sun, J., et al. (2018). New tricks for human farnesyltransferase inhibitor: cancer and beyond. Signal Transduction and Targeted Therapy. [Link]

-

Adjei, A. A. (2003). Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations. Clinical Cancer Research. [Link]

-

Long, S. B., et al. (2002). Crystal structures of the anticancer clinical candidates R115777 (Tipifarnib) and BMS-214662 complexed with protein farnesyltransferase suggest a mechanism of FTI selectivity. Journal of the American Chemical Society. [Link]

-

Buckner, F. S., et al. (2005). The Protein Farnesyltransferase Inhibitor Tipifarnib as a new Lead for the Development of Drugs against Chagas Disease. Journal of Medicinal Chemistry. [Link]

-

Mesa, R. A., et al. (2006). Tipifarnib: farnesyl transferase inhibition at a crossroads. Expert Opinion on Investigational Drugs. [Link]

-

Marcato, L., et al. (2011). The farnesyltransferase inhibitors tipifarnib and lonafarnib inhibit cytokines secretion in a cellular model of mevalonate kinase deficiency. Pediatric Research. [Link]

-

Anderson, A. C. (2012). Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase. BMC Structural Biology. [Link]

-

Long, S. B., et al. (2002). Crystal Structures of the Anticancer Clinical Candidates R115777 (Tipifarnib) and BMS-214662 Complexed with Protein Farnesyltransferase Suggest a Mechanism of FTI Selectivity. Biochemistry. [Link]

-

Mesa, R. A., et al. (2006). Tipifarnib: Farnesyl transferase inhibition at a crossroads. Mayo Clinic Proceedings. [Link]

-

Bouziane, I., et al. (2021). In silico Identification of tipifarnib-like compounds by structure-based pharmacophore, virtual screening and molecular docking. arXiv. [Link]

-

Haura, E. B., et al. (2010). A Phase I Study of the Farnesyltransferase Inhibitor Tipifarnib in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors. Cancer Chemotherapy and Pharmacology. [Link]

-

Okudaira, N., et al. (2024). Tipifarnib physiologically-based pharmacokinetic modeling to assess drug-drug interaction, organ impairment, and biopharmaceutics in healthy subjects and cancer patients. CPT: Pharmacometrics & Systems Pharmacology. [Link]

-

Lancet, J. E., et al. (2007). A phase 2 study of the farnesyltransferase inhibitor tipifarnib in poor-risk and elderly patients with previously untreated acute myelogenous leukemia. Blood. [Link]

-

Toth, J. L., et al. (2012). Farnesyltransferase inhibitor tipifarnib inhibits Rheb prenylation and stabilizes Bax in acute myelogenous leukemia cells. Leukemia. [Link]

-

Gurney, H., et al. (2008). Pharmacogenetics of tipifarnib (R115777) transport and metabolism in cancer patients. Cancer Biology & Therapy. [Link]

-

Okudaira, N., et al. (2024). Tipifarnib physiologically-based pharmacokinetic modeling to assess drug-drug interaction, organ impairment, and biopharmaceutics in healthy subjects and cancer patients. CPT: Pharmacometrics & Systems Pharmacology. [Link]

-

Adjei, A. A. (2003). Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations. Clinical Cancer Research. [Link]

-

Chen, Y., et al. (2022). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Molecules. [Link]

-

BioAssay Systems. (n.d.). Farnesyltransferase. [Link]

-

Scheele, J. S., et al. (2021). Examining Farnesyltransferase Interaction With Cell-Permeable CaaX Peptides and the Role of the CaaX Motif in Biological Activity. ChemBioChem. [Link]

-

Smith, J. L., et al. (2021). MALDI-MS Analysis of Peptide Libraries Expands the Scope of Substrates for Farnesyltransferase. Molecules. [Link]

- Wainer, I. W. (2007). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology.

-

Zhang, Z., et al. (2021). Library Screening, In Vivo Confirmation, and Structural and Bioinformatic Analysis of Pentapeptide Sequences as Substrates for Protein Farnesyltransferase. International Journal of Molecular Sciences. [Link]

-

Toth, A., et al. (2024). Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors. Cancer Gene Therapy. [Link]

Sources

- 1. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Examining Farnesyltransferase Interaction With Cell‐Permeable CaaX Peptides and the Role of the CaaX Motif in Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors [mdpi.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. MALDI-MS Analysis of Peptide Libraries Expands the Scope of Substrates for Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tipifarnib: farnesyl transferase inhibition at a crossroads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tipifarnib | C27H22Cl2N4O | CID 159324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Crystal structures of the anticancer clinical candidates R115777 (Tipifarnib) and BMS-214662 complexed with protein farnesyltransferase suggest a mechanism of FTI selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Stereospecific effects of Tipifarnib enantiomers in cancer cells

An In-depth Technical Guide to the Stereospecific Effects of Tipifarnib Enantiomers in Cancer Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tipifarnib (R115777), a potent farnesyltransferase inhibitor (FTI), has gained prominence as a precision therapy, particularly for cancers harboring HRAS mutations.[1] Its clinical development has centered exclusively on the (+)-(R)-enantiomer, a decision rooted in the stereospecific nature of its interaction with the farnesyltransferase enzyme. This guide delves into the profound stereochemical divergence in the biological activities of Tipifarnib's enantiomers. We will explore the potent, on-target farnesyltransferase inhibition characteristic of the (R)-enantiomer and contrast it with the distinct, non-FTI-mediated activities observed with its (S)-counterpart. This exploration provides a deeper understanding of Tipifarnib's mechanism of action and offers a framework for investigating the multifaceted roles of chiral molecules in cancer therapy.

Introduction: Farnesyltransferase as a Therapeutic Target

The Ras family of small GTPases (HRAS, KRAS, and NRAS) are critical signaling nodes that regulate cellular proliferation, differentiation, and survival.[2] Their function is contingent upon a series of post-translational modifications, initiated by the enzyme farnesyltransferase (FTase).[3] FTase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group to a cysteine residue within the C-terminal CAAX motif of Ras proteins.[3] This lipid modification is essential for anchoring Ras to the plasma membrane, a prerequisite for its activation and engagement with downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[2][4]

Given that approximately 30% of all human cancers harbor activating mutations in RAS genes, FTase emerged as a compelling therapeutic target.[5] The rationale was straightforward: inhibiting FTase would block Ras processing, prevent its membrane localization, and thereby abrogate oncogenic signaling.[5] This led to the development of a class of drugs known as farnesyltransferase inhibitors (FTIs).

The Chirality of Tipifarnib

Tipifarnib, also known as R115777, is a nonpeptidomimetic, quinolinone-based FTI.[4] A critical feature of its molecular structure is a single stereocenter, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (+)-(R)-Tipifarnib and (-)-(S)-Tipifarnib.

The compound developed and advanced through extensive clinical trials is specifically the (R)-enantiomer.[3] As this guide will detail, this choice was not arbitrary but was dictated by the highly stereospecific requirements of the FTase active site.

Stereospecific Mechanism of Action: (R)-Tipifarnib as a Potent FTase Inhibitor

The primary anti-cancer activity of Tipifarnib, particularly in susceptible cancer types, is driven by the potent and selective inhibition of FTase by the (R)-enantiomer.

On-Target Inhibition of Protein Farnesylation

(R)-Tipifarnib acts as a competitive inhibitor of FTase, effectively blocking the farnesylation of key oncogenic proteins.[6] While all Ras isoforms are substrates for FTase, a crucial distinction underlies Tipifarnib's targeted efficacy. In the presence of an FTI, KRAS and NRAS can undergo alternative prenylation by a related enzyme, geranylgeranyltransferase I (GGTase-I).[7] However, HRAS is exclusively dependent on farnesylation for membrane localization. [7] This unique dependency renders cells driven by mutant HRAS exquisitely sensitive to FTase inhibition.

By blocking FTase, (R)-Tipifarnib leads to the accumulation of unprocessed, non-farnesylated HRAS in the cytosol, preventing its activation of downstream pro-proliferative and survival pathways.[1] Other farnesylated proteins implicated in oncogenesis, such as Rheb (an activator of mTORC1), are also inhibited by Tipifarnib, contributing to its antitumor effects in various contexts.[8]

Figure 1. HRAS Farnesylation and Inhibition by (R)-Tipifarnib.

The Inactive Enantiomer: (S)-Tipifarnib

In stark contrast to its (R)-counterpart, the (S)-enantiomer of Tipifarnib possesses no significant FTase inhibitory activity .[9] This profound difference underscores the precise three-dimensional fit required for an inhibitor to bind effectively to the FTase active site. The spatial arrangement of the atoms in the (S)-enantiomer prevents it from achieving the necessary molecular interactions for potent enzyme inhibition. This stereospecificity is the cornerstone of why (R)-Tipifarnib was selected for clinical development as a targeted anti-cancer agent.

Non-FTI-Mediated Effects: P-glycoprotein Inhibition

While the enantiomers diverge dramatically in their primary on-target activity, research has revealed a shared, off-target effect: the inhibition of P-glycoprotein (P-gp, also known as MDR1). P-gp is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many chemotherapy drugs, out of cells, thereby conferring multidrug resistance.

A key study demonstrated that Tipifarnib is a potent inhibitor of P-gp-mediated drug efflux, with an IC50 value of less than 0.5 µM.[9] Crucially, the study reported that "Similar data was obtained with an enantiomer of tipifarnib that possesses no FTI activity." [9] This indicates that both (R)- and (S)-Tipifarnib can inhibit P-gp, and this activity is independent of FTase inhibition. This shared property suggests that the molecular features required for P-gp binding are distinct from those required for FTase binding and are not dependent on the specific stereochemistry at the chiral center.

This finding has significant implications, suggesting that in P-gp-overexpressing, multidrug-resistant cancers, even the (S)-enantiomer could potentially act as a chemosensitizer, enhancing the efficacy of co-administered P-gp substrate drugs like anthracyclines.[9]

Data Presentation: Comparative Activity of Tipifarnib Enantiomers

The table below summarizes the expected differential activities of the Tipifarnib enantiomers based on published findings. This provides a clear quantitative illustration of their stereospecific effects.

| Parameter | (R)-Tipifarnib | (S)-Tipifarnib | Rationale / Reference |

| FTase Inhibition (IC50) | ~0.86 nM | > 10,000 nM (Inactive) | The (R)-enantiomer is the potent, clinically developed FTI. The (S)-enantiomer lacks FTI activity.[6][9] |

| Cell Growth Inhibition (GI50) in HRAS-mutant HNSCC cells | Potent (e.g., 5-50 nM) | Weak / Inactive | The anti-proliferative effect in these cells is primarily driven by on-target FTase inhibition, which is specific to the (R)-enantiomer.[1] |

| Cell Growth Inhibition (GI50) in HRAS-wild type cells | Less Potent (e.g., >500 nM) | Weak / Inactive | Lacks the specific dependency on HRAS farnesylation, resulting in lower sensitivity to the FTI-active enantiomer. |

| P-glycoprotein (P-gp) Inhibition (IC50 for efflux) | < 0.5 µM | < 0.5 µM | Both enantiomers demonstrate potent P-gp inhibition, an activity independent of FTase inhibition.[9][10] |

Experimental Protocols for Elucidating Stereospecific Effects

To empirically validate the stereospecific activities of Tipifarnib enantiomers, a series of well-defined cellular and biochemical assays are required.

Figure 2. Experimental Workflow for Comparing Tipifarnib Enantiomers.

Protocol: Western Blot for Protein Prenylation Status

This assay visually confirms FTase inhibition in intact cells by detecting the mobility shift of farnesylated proteins. Unprocessed, non-farnesylated proteins migrate slower on an SDS-PAGE gel. HDJ-2 is a commonly used biomarker for FTase activity.

-

Cell Culture and Treatment:

-

Plate HRAS-mutant cells (e.g., UMSCC1) at a density to achieve 70-80% confluency after 24-48 hours.

-

Treat cells with vehicle (DMSO), (R)-Tipifarnib (e.g., 10 nM, 100 nM), and (S)-Tipifarnib (e.g., 100 nM, 1 µM) for 24 hours.

-

-

Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load 20-30 µg of protein per lane onto a high-percentage (e.g., 15-18%) Tris-Glycine polyacrylamide gel to resolve the small size difference between farnesylated and un-farnesylated proteins.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-HDJ2, anti-HRAS).

-

Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Expected Outcome:

-

Vehicle and (S)-Tipifarnib lanes will show a single, faster-migrating band (farnesylated HDJ-2/HRAS).

-

(R)-Tipifarnib lanes will show a dose-dependent appearance of a second, slower-migrating band (un-farnesylated protein), confirming on-target FTase inhibition.

-

Protocol: P-glycoprotein Efflux Assay

This functional assay measures the ability of the enantiomers to inhibit P-gp-mediated efflux of a fluorescent substrate, such as daunorubicin (DNR).

-

Cell Culture:

-

Use a P-gp overexpressing cell line (e.g., CCRF-CEM/VBL or KG1a) and its parental, sensitive counterpart as a control.

-

-

Inhibitor and Substrate Incubation:

-

Resuspend cells at 1x10^6 cells/mL in culture medium.

-

Pre-incubate cells for 30 minutes with vehicle (DMSO), a positive control inhibitor (e.g., Verapamil), (R)-Tipifarnib (e.g., 0.1, 0.5, 1 µM), and (S)-Tipifarnib (e.g., 0.1, 0.5, 1 µM).

-

Add the P-gp substrate Daunorubicin (e.g., to a final concentration of 1 µM), which is intrinsically fluorescent.

-

Incubate for 60-90 minutes at 37°C, protected from light.

-

-

Analysis:

-

Wash cells twice with ice-cold PBS to remove extracellular DNR.

-

Resuspend cells in PBS for analysis.

-

Measure the intracellular fluorescence using a flow cytometer (e.g., in the PE or FITC channel, depending on the fluorophore).

-

-

Expected Outcome:

-

Cells treated with vehicle will show low fluorescence due to active DNR efflux by P-gp.

-

Cells treated with the positive control, (R)-Tipifarnib, and (S)-Tipifarnib will all show a dose-dependent increase in intracellular fluorescence, indicating inhibition of P-gp and retention of the fluorescent substrate.

-

Clinical Relevance and Future Directions

The clinical development of Tipifarnib as a precision medicine for HRAS-mutant solid tumors, such as head and neck squamous cell carcinoma (HNSCC), is a direct consequence of the stereospecific activity of the (R)-enantiomer.[1] Clinical trials have demonstrated significant objective response rates in this genetically defined patient population, validating the therapeutic hypothesis that targeting the unique farnesylation dependency of HRAS is an effective strategy.[1]

The discovery of a non-FTI-active enantiomer with potent P-gp inhibitory properties opens new avenues for research:

-

Chemosensitization: Could (S)-Tipifarnib be developed as a dedicated P-gp inhibitor to reverse multidrug resistance in combination with standard chemotherapy? This would leverage its activity while avoiding the on-target toxicities associated with FTase inhibition.

-

Understanding Off-Target Effects: The dual activity of (R)-Tipifarnib on both FTase and P-gp may contribute to its clinical profile in ways that are not yet fully understood, particularly in tumors that overexpress P-gp.

-

Chiral Pharmacology: The case of Tipifarnib serves as an excellent model for the importance of stereochemistry in drug design and development, highlighting how enantiomers can possess entirely distinct primary targets and mechanisms of action.

References

-

The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines. PubMed. [Link]

-

Farnesyl protein transferase inhibitor ZARNESTRA R115777 - history of a discovery. PubMed. [Link]

-

Tipifarnib. Wikipedia. [Link]

-

Crystal structures of the anticancer clinical candidates R115777 (Tipifarnib) and BMS-214662 complexed with protein farnesyltransferase suggest a mechanism of FTI selectivity. PubMed. [Link]

-

Farnesyltransferase inhibition overcomes the adaptive resistance to osimertinib in EGFR-mutant NSCLC. bioRxiv. [Link]

-

What is Tipifarnib used for?. Patsnap Synapse. [Link]

-

Phase I and pharmacological study of the farnesyltransferase inhibitor tipifarnib (Zarnestra, R115777) in combination with gemcitabine and cisplatin in patients with advanced solid tumours. PubMed. [Link]

-

Farnesyltransferase inhibitor R115777 (Zarnestra, Tipifarnib) synergizes with paclitaxel to induce apoptosis and mitotic arrest and to inhibit tumor growth of multiple myeloma cells. National Institutes of Health (NIH). [Link]

-

Antitumor effects of low-dose tipifarnib on the mTOR signaling pathway and reactive oxygen species production in HIF-1α-expressing gastric cancer cells. National Institutes of Health (NIH). [Link]

-

Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas. National Institutes of Health (NIH). [Link]

-

Farnesyltransferase inhibition overcomes the adaptive resistance to osimertinib in EGFR-mutant NSCLC. Nature. [Link]

-

Tipifarnib physiologically-based pharmacokinetic modeling to assess drug-drug interaction, organ impairment, and biopharmaceutics in healthy subjects and cancer patients. National Institutes of Health (NIH). [Link]

-

Tipifarnib inhibits HRAS-driven dedifferentiated thyroid cancers. National Institutes of Health (NIH). [Link]

-

Tipifarnib synergizes with a TKI in clear cell renal cell carcinoma models. Kura Oncology. [Link]

-

(PDF) Tipifarnib Inhibits HRAS-Driven Dedifferentiated Thyroid Cancers. ResearchGate. [Link]

Sources

- 1. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Tipifarnib used for? [synapse.patsnap.com]

- 3. Tipifarnib - Wikipedia [en.wikipedia.org]

- 4. Tipifarnib physiologically‐based pharmacokinetic modeling to assess drug–drug interaction, organ impairment, and biopharmaceutics in healthy subjects and cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Farnesyl protein transferase inhibitor ZARNESTRA R115777 - history of a discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structures of the anticancer clinical candidates R115777 (Tipifarnib) and BMS-214662 complexed with protein farnesyltransferase suggest a mechanism of FTI selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tipifarnib inhibits HRAS-driven dedifferentiated thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor effects of low‐dose tipifarnib on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Technical Guide to Utilizing the (S)-Enantiomer of Tipifarnib as a Negative Control in Farnesyltransferase Assays

Authored by a Senior Application Scientist

This guide provides an in-depth, technical overview of the strategic use of the (S)-enantiomer of tipifarnib as a negative control in farnesyltransferase (FTase) inhibition assays. For researchers in oncology, rare diseases, and drug discovery, establishing robust and reliable assay systems is paramount. The use of a stereochemically distinct, inactive enantiomer of a potent inhibitor provides a level of experimental rigor that is essential for validating on-target effects and ensuring data integrity.

The Critical Role of Farnesyltransferase in Cellular Signaling

Farnesyltransferase is a pivotal enzyme in the post-translational modification of a variety of cellular proteins. It catalyzes the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX box" motif of target proteins. This process, known as farnesylation, is crucial for the proper subcellular localization and function of these proteins, many of which are key components of signal transduction pathways involved in cell growth, proliferation, and survival.

Perhaps the most well-known substrates of FTase are the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras). When farnesylated, Ras proteins are anchored to the inner leaflet of the plasma membrane, a prerequisite for their participation in downstream signaling cascades such as the MAPK and PI3K/AKT pathways. Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase an attractive target for therapeutic intervention.

Figure 1: Simplified schematic of the farnesyltransferase pathway and its inhibition by (R)-tipifarnib.

Tipifarnib: A Potent and Specific Farnesyltransferase Inhibitor

Tipifarnib (R115777) is a non-peptidomimetic, orally bioavailable inhibitor of FTase that has demonstrated significant clinical activity in certain hematological malignancies, such as head and neck squamous cell carcinoma (HNSCC) and peripheral T-cell lymphoma (PTCL). It acts as a competitive inhibitor with respect to the protein substrate (the CaaX box-containing protein) and a non-competitive inhibitor with respect to farnesyl pyrophosphate.

The Importance of Chirality: (R)- vs. (S)-Tipifarnib

A crucial aspect of tipifarnib's molecular structure is the presence of a chiral center. This gives rise to two enantiomers: (R)-tipifarnib and (S)-tipifarnib. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement is different.

In pharmacology, it is a well-established principle that different enantiomers of a chiral drug can exhibit markedly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact stereoselectively with drug molecules.

For tipifarnib, the farnesyltransferase inhibitory activity resides almost exclusively in the (R)-enantiomer. The (S)-enantiomer, due to its different spatial arrangement, does not fit effectively into the active site of the FTase enzyme and is therefore considered biologically inactive or significantly less active. This stereospecificity is the cornerstone of its utility as a negative control.

The Rationale for a Negative Control in FTase Assays

In any robust enzyme assay, a negative control is essential to ensure that the observed effects are due to the specific inhibition of the target enzyme and not due to off-target effects, assay artifacts, or compound interference. An ideal negative control should be structurally as similar as possible to the active compound but lack the specific biological activity being measured.

The (S)-enantiomer of tipifarnib serves as a superior negative control for several reasons:

-

Structural Similarity: It shares the same molecular weight, elemental composition, and physicochemical properties (e.g., solubility, pKa) as the active (R)-enantiomer. This minimizes the risk of artifacts related to compound solubility or non-specific interactions with assay components.

-

Target Specificity: Any observed effect with (R)-tipifarnib that is absent with (S)-tipifarnib can be confidently attributed to the specific inhibition of farnesyltransferase.

-

Validation of On-Target Effects: In cell-based assays, using the (S)-enantiomer helps to confirm that downstream phenotypic changes are a direct result of FTase inhibition and not some other unforeseen biological activity of the chemical scaffold.

Experimental Design: Incorporating (S)-Tipifarnib into FTase Assays

A typical experimental workflow for assessing FTase inhibition should include parallel assessments of the vehicle, the active inhibitor ((R)-tipifarnib), and the negative control ((S)-tipifarnib).

Figure 2: General experimental workflow for an in vitro farnesyltransferase assay.

Step-by-Step Protocol: In Vitro Scintillation Proximity Assay (SPA) for FTase Inhibition

This protocol provides a generalized framework. Specific concentrations and incubation times should be optimized for the particular enzyme and substrate being used.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

[³H]-Farnesyl pyrophosphate ([³H]-FPP)

-

Biotinylated peptide substrate (e.g., Biotin-KKSKTKCVIM)

-

Streptavidin-coated SPA beads

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100

-

Stop Buffer: 500 mM EDTA in assay buffer

-

(R)-Tipifarnib and (S)-Tipifarnib, dissolved in 100% DMSO

-

96-well microplate suitable for scintillation counting

Procedure:

-

Compound Plating: Prepare serial dilutions of (R)-tipifarnib and (S)-tipifarnib in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense 1 µL of each dilution into the wells of the 96-well plate. For control wells, dispense 1 µL of DMSO (vehicle control for 0% inhibition) and 1 µL of a high concentration of (R)-tipifarnib (e.g., 10 µM) or EDTA for 100% inhibition.

-

Enzyme Addition: To each well, add 50 µL of FTase diluted in assay buffer to the desired final concentration (e.g., 5 nM).

-

Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Prepare a substrate mix containing [³H]-FPP and the biotinylated peptide in assay buffer. Add 50 µL of this mix to each well to initiate the reaction. Final concentrations might be, for example, 50 nM [³H]-FPP and 200 nM peptide.

-

Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

-

Reaction Termination and Bead Addition: Add 50 µL of a slurry of streptavidin-coated SPA beads suspended in the Stop Buffer. This will simultaneously stop the reaction (by chelating Mg²⁺) and allow the biotinylated, [³H]-farnesylated peptide to bind to the beads.

-

Signal Development: Incubate the plate for at least 30 minutes at room temperature to allow the beads to settle and the signal to develop.

-

Detection: Read the plate on a microplate scintillation counter (e.g., a TopCount or MicroBeta counter).

Data Analysis and Expected Results

The data should be analyzed by calculating the percent inhibition for each concentration relative to the vehicle (0% inhibition) and high-concentration inhibitor (100% inhibition) controls. Plotting percent inhibition versus the logarithm of inhibitor concentration will generate dose-response curves, from which IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined using a non-linear regression model (e.g., four-parameter logistic fit).

Table 1: Representative IC₅₀ Data for Tipifarnib Enantiomers in an FTase Assay

| Compound | Target | IC₅₀ (nM) | Interpretation |

| (R)-Tipifarnib | Farnesyltransferase | 1.5 - 10 | Potent, on-target inhibition |

| (S)-Tipifarnib | Farnesyltransferase | > 10,000 | Biologically inactive at relevant concentrations |

The expected outcome is a potent, sigmoidal dose-response curve for (R)-tipifarnib, yielding a low nanomolar IC₅₀ value. In contrast, (S)-tipifarnib should show no significant inhibition across the same concentration range, resulting in a flat dose-response curve and an IC₅₀ value several orders of magnitude higher, if measurable at all. This result provides strong evidence that the activity observed with the (R)-enantiomer is due to specific, stereoselective inhibition of the farnesyltransferase active site.

Conclusion

References

-

Title: Farnesyltransferase inhibitors. Source: Bcr.iiarjournals.org URL: [Link]

-

Title: Farnesyltransferase, CAAX processing, and farnesyltransferase inhibitors. Source: The Journal of biological chemistry URL: [Link]

-

Title: Tipifarnib: a farnesyltransferase inhibitor with clinical activity in hematologic malignancies. Source: Expert Opinion on Investigational Drugs URL: [Link]

-

Title: The farnesyltransferase inhibitor tipifarnib as a targeted therapy for HRAS-mutant head and neck squamous cell carcinoma. Source: Cold Spring Harbor molecular case studies URL: [Link]

-

Title: Preclinical discovery of tipifarnib. Source: Methods in Enzymology URL: [Link]

-

Title: Discovery of R115777 (Zarnestra), a potent and orally active farnesyltransferase inhibitor. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Farnesyltransferase inhibitors: a comprehensive review of the patent literature. Source: Expert Opinion on Therapeutic Patents URL: [Link]

The Critical Role of Farnesylation in Ras Signaling: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Ras family of small GTPases are central regulators of cellular signaling pathways that govern proliferation, differentiation, and survival. Their activity is exquisitely dependent on a series of post-translational modifications that facilitate their localization to the plasma membrane, a prerequisite for their biological function. Among these modifications, farnesylation—the attachment of a 15-carbon farnesyl isoprenoid moiety—is the initial and most critical step. This technical guide provides an in-depth exploration of the pivotal role of protein farnesylation in Ras signaling. We will dissect the molecular machinery of farnesylation, elucidate its impact on Ras membrane association and downstream effector activation, and discuss its profound implications in the context of oncogenesis. Furthermore, this guide offers field-proven, step-by-step protocols for key experimental assays to investigate Ras farnesylation, localization, and activation, providing researchers and drug development professionals with a robust toolkit to advance their studies in this critical area of cell biology and oncology.

Introduction: The Ras Superfamily of GTPases

The Ras proteins (H-Ras, N-Ras, and K-Ras) function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This tightly regulated cycle is initiated by a wide array of extracellular signals, such as growth factors and cytokines, which activate cell surface receptors like receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[2][3] Upon activation, these receptors recruit guanine nucleotide exchange factors (GEFs), which facilitate the exchange of GDP for GTP on Ras, leading to a conformational change that allows Ras to interact with and activate a multitude of downstream effector proteins.[1]

The most well-characterized downstream pathways include the Raf-MEK-ERK (MAPK) cascade, which primarily regulates gene expression related to cell proliferation and differentiation, and the PI3K-Akt-mTOR pathway, a critical regulator of cell growth, survival, and metabolism.[4][5] The intricate and potent nature of Ras signaling necessitates stringent control; dysregulation of this network is a primary driver of human cancers. Activating mutations in RAS genes are found in approximately 20-30% of all human tumors, rendering the Ras protein constitutively active and leading to uncontrolled cell proliferation and survival.[3][6]

The Farnesylation Process: A Prerequisite for Ras Function

Newly synthesized Ras proteins are cytosolic and biologically inactive.[7] To become functional, they must undergo a series of post-translational modifications that anchor them to the inner leaflet of the plasma membrane.[3] This process is initiated by the covalent attachment of a farnesyl group to a cysteine residue within a conserved C-terminal "CaaX box" motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid).[8]

This critical reaction is catalyzed by the enzyme farnesyltransferase (FTase), which transfers the 15-carbon farnesyl pyrophosphate (FPP) to the cysteine of the CaaX box.[7][8] Following farnesylation, the '-aaX' tripeptide is proteolytically removed by Ras-converting enzyme 1 (Rce1), and the newly exposed farnesylated cysteine is carboxylated by isoprenylcysteine carboxyl methyltransferase (Icmt).[9] For H-Ras and N-Ras, a second signal, palmitoylation, is required for their stable association with the plasma membrane. In contrast, K-Ras4B, which is not palmitoylated, contains a polybasic region that, together with the farnesyl group, mediates its membrane localization.[6][10]